[4-(4-Hydroxy-2,5-diiodophenoxy)-3,5-diiodophenyl]acetic acid
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Overview
Description
3,3’,5,5’-Tetraiodothyroacetic acid is a deaminated analog of L-thyroxine, a thyroid hormone. This compound is known for its ability to inhibit the pro-angiogenesis actions of thyroid hormones and acts as a thyrointegrin receptor antagonist . It has a molecular formula of C14H8I4O4 and a molecular weight of 747.83 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions: 3,3’,5,5’-Tetraiodothyroacetic acid can be synthesized through the iodination of thyroacetic acid. The reaction involves the use of iodine and a suitable oxidizing agent under controlled conditions to ensure the selective iodination at the 3,3’,5, and 5’ positions .
Industrial Production Methods: The industrial production of 3,3’,5,5’-Tetraiodothyroacetic acid typically involves large-scale iodination processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors to maintain consistent reaction conditions .
Types of Reactions:
Oxidation: 3,3’,5,5’-Tetraiodothyroacetic acid can undergo oxidation reactions, particularly at the phenolic hydroxyl groups.
Reduction: The compound can be reduced to its corresponding diiodo derivatives under specific conditions.
Substitution: Halogen substitution reactions can occur, where iodine atoms are replaced by other halogens or functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Halogen exchange reactions often use reagents like sodium iodide or bromine.
Major Products Formed:
Oxidation: Formation of quinones or other oxidized derivatives.
Reduction: Formation of diiodo derivatives.
Substitution: Formation of halogenated derivatives with different halogens.
Scientific Research Applications
3,3’,5,5’-Tetraiodothyroacetic acid has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Studied for its effects on thyroid hormone receptors and its role in regulating thyroid hormone activity.
Medicine: Investigated for its potential therapeutic applications in thyroid disorders and cancer treatment due to its anti-angiogenic properties.
Mechanism of Action
3,3’,5,5’-Tetraiodothyroacetic acid exerts its effects by acting as a thyrointegrin receptor antagonist. It blocks the actions of thyroid hormones such as L-thyroxine and 3,5,3’-triiodo-L-thyronine at the cell surface receptor for thyroid hormone on integrin αvβ3. This inhibition prevents the pro-angiogenesis actions of these hormones, leading to anti-angiogenic and anti-tumor activities .
Comparison with Similar Compounds
3,3’,5-Triiodothyroacetic acid: A triiodinated analog with similar biological activities but different potency and specificity.
L-thyroxine: The parent compound from which 3,3’,5,5’-Tetraiodothyroacetic acid is derived, with broader physiological effects.
3,5-Diiodo-L-thyronine: A diiodinated analog with distinct metabolic and physiological properties
Uniqueness: 3,3’,5,5’-Tetraiodothyroacetic acid is unique due to its high degree of iodination and its specific action as a thyrointegrin receptor antagonist. This specificity makes it particularly valuable in research focused on thyroid hormone regulation and anti-angiogenic therapies .
Properties
Molecular Formula |
C14H8I4O4 |
---|---|
Molecular Weight |
747.83 g/mol |
IUPAC Name |
2-[4-(4-hydroxy-2,5-diiodophenoxy)-3,5-diiodophenyl]acetic acid |
InChI |
InChI=1S/C14H8I4O4/c15-7-5-12(8(16)4-11(7)19)22-14-9(17)1-6(2-10(14)18)3-13(20)21/h1-2,4-5,19H,3H2,(H,20,21) |
InChI Key |
RFVNLUMUAWLJCG-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1I)OC2=C(C=C(C(=C2)I)O)I)I)CC(=O)O |
Origin of Product |
United States |
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